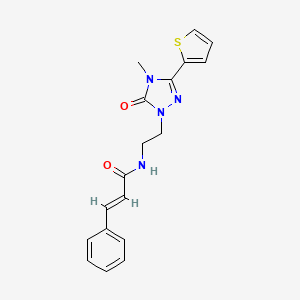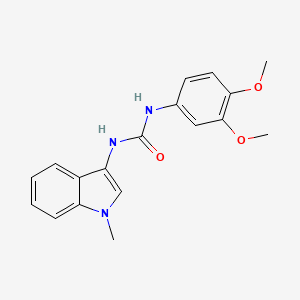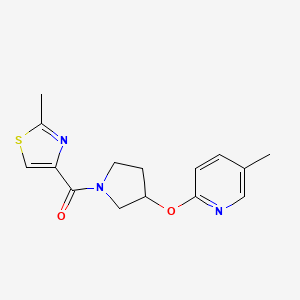
Methyl 3-(2-oxopiperidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related derivatives involves multicomponent reactions and specific synthesis routes. For example, a one-stage method was developed for the preparation of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, highlighting the efficiency of multicomponent reactions in generating complex structures from simpler starting materials (Komogortsev et al., 2022). Another study detailed the chemo-enzymatic synthesis of chiral epoxides from renewable sources, demonstrating innovative approaches to the synthesis of structurally related compounds (Peru et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction, revealing intricate details such as crystal packing and intermolecular hydrogen bonding. This structural information provides insight into the stability and reactivity of the molecules (Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to diverse and biologically active molecules. For instance, the reaction of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles resulted in various substituted products, showcasing the compound's versatility in chemical transformations (Sokolov & Aksinenko, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and UV absorption, are crucial for understanding their behavior under different conditions. DSC–TGA techniques and UV spectra studies provide valuable data on these aspects (Yao et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with DNA and inhibition of mycolic acid biosynthesis, highlight the potential biological relevance of these compounds. Their interactions with DNA and specific biochemical pathways can inform future research and application in medicinal chemistry (Hartmann et al., 1994).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Pharmacology
- Synthesis and Biological Activities : Heterocyclic compounds, including 2-oxo-3-cyanopyridine derivatives, demonstrate significant pharmacological activities, such as anticancer, antibacterial, antifungal, and cardiotonic properties. The high reactivity of these scaffolds makes them valuable intermediates in organic synthesis, underscoring the importance of related compounds in drug development and other applications (Ghosh et al., 2015).
Environmental and Sustainable Applications
- Biodiesel Combustion : Research into biodiesel as an alternative fuel includes the study of chemical kinetic mechanisms for biodiesel combustion, focusing on surrogates like methyl esters. These studies are crucial for developing clean and efficient combustion technologies, demonstrating the role of organic compounds in sustainable energy solutions (Lai et al., 2011).
Biologically Produced Chemicals
- Production and Breakdown of Diols : The microbial production and recovery of diols, such as 1,3-propanediol, is a significant area of research due to these chemicals' wide range of industrial applications. Efficient recovery and purification methods are essential for the commercial viability of biologically produced diols, highlighting the importance of chemical synthesis and process optimization in industrial biotechnology (Xiu & Zeng, 2008).
Propiedades
IUPAC Name |
methyl 3-(2-oxopiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)5-7-10-6-3-2-4-8(10)11/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIZTXIWCPAGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)



![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)

![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)


![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)

